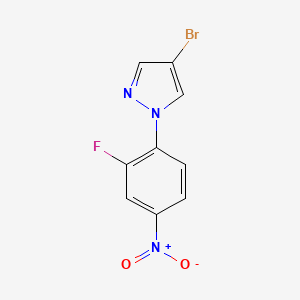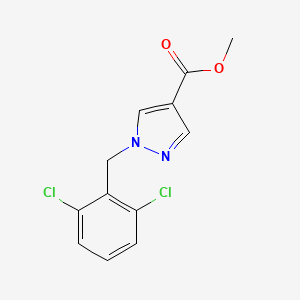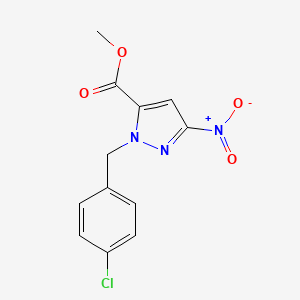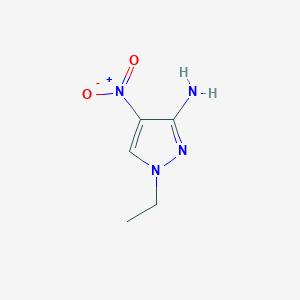![molecular formula C32H33N3O5 B10904535 4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10904535.png)
4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a pyridyl group, and a quinolinecarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of a methoxyphenol with a suitable alkylating agent to introduce the methoxyphenoxy group.
Construction of the Quinoline Core: This step involves the cyclization of an appropriate precursor to form the quinoline ring system.
Introduction of the Pyridyl Group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki-Miyaura coupling.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.
Reduction: The quinoline ring can be reduced under suitable conditions to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the quinoline ring would yield dihydroquinoline derivatives.
Scientific Research Applications
4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridyl groups can participate in hydrogen bonding and π-π interactions, facilitating binding to the target. The quinoline core can intercalate into DNA or interact with protein active sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: This compound shares the methoxyphenyl group but lacks the quinoline and pyridyl components.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-: Similar in having a methoxyphenyl group but differs in the overall structure and functional groups.
1-(3-Ethoxy-4-Methoxyphenyl)-2-Methylsulfonylethylamine: Contains a methoxyphenyl group but has different substituents and lacks the quinoline core.
Uniqueness
The uniqueness of 4-{4-METHOXY-3-[(3-METHOXYPHENOXY)METHYL]PHENYL}-2-METHYL-N~3~-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE lies in its combination of functional groups and structural complexity, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
Properties
Molecular Formula |
C32H33N3O5 |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
4-[4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl]-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C32H33N3O5/c1-19-11-14-28(33-17-19)35-32(37)29-20(2)34-25-9-6-10-26(36)31(25)30(29)21-12-13-27(39-4)22(15-21)18-40-24-8-5-7-23(16-24)38-3/h5,7-8,11-17,30,34H,6,9-10,18H2,1-4H3,(H,33,35,37) |
InChI Key |
GZMIZNHHQAGATD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=CC(=C5)OC)C(=O)CCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10904462.png)
![Methyl 5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10904465.png)
![Ethyl 2-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10904473.png)
![3-{(4Z)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10904480.png)
![N-(4-chlorophenyl)-4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10904481.png)



![5-(3-fluorophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10904512.png)
![N'~1~,N'~7~-bis[(1E)-1-(5-methylthiophen-2-yl)ethylidene]heptanedihydrazide](/img/structure/B10904518.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10904526.png)

![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-3-fluoroaniline](/img/structure/B10904550.png)
